C.I. Acid Violet 48 C.I. Acid Violet 48
Brand Name: Vulcanchem
CAS No.: 72243-90-4
VCID: VC3929730
InChI: InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2
SMILES: CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+]
Molecular Formula: C37H38N2Na2O9S2
Molecular Weight: 764.8 g/mol

C.I. Acid Violet 48

CAS No.: 72243-90-4

Cat. No.: VC3929730

Molecular Formula: C37H38N2Na2O9S2

Molecular Weight: 764.8 g/mol

* For research use only. Not for human or veterinary use.

C.I. Acid Violet 48 - 72243-90-4

Specification

CAS No. 72243-90-4
Molecular Formula C37H38N2Na2O9S2
Molecular Weight 764.8 g/mol
IUPAC Name disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate
Standard InChI InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2
Standard InChI Key VVIVVAIHOWVTHB-UHFFFAOYSA-L
SMILES CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+]
Canonical SMILES CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+]

Introduction

Chemical and Physical Properties

Structural Characteristics

C.I. Acid Violet 48 features a complex anthraquinone backbone with sulfonic acid groups (SO3-\text{SO}_3^-) that enhance water solubility and facilitate ionic bonding with substrates. The sodium counterions (Na+\text{Na}^+) stabilize the molecule in aqueous solutions . Key structural attributes include:

  • Sulfonation sites: Critical for solubility and dye-fiber interactions.

  • Anthraquinone core: Contributes to photostability and color intensity.

Physicochemical Data

PropertyValueSource
Molecular Weight764.82 g/mol
Solubility (20°C)8 g/L in water
λmax\lambda_{\text{max}}592 nm (aqueous solution)
LogP4.67
Melting Point>300°C (decomposes)

The dye appears as a dark reddish-brown powder and exhibits pH-dependent color changes: red in acidic conditions, magenta in neutral, and light purple in alkaline environments .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Condensation: 1-Amino-4-bromo-2-anthraquinone sulfonic acid reacts with mesitylene (2,4,6-trimethylaniline) to form an intermediate .

  • Sulfonation: Treatment with fuming sulfuric acid introduces additional sulfonic groups.

  • Neutralization: Alkali treatment (e.g., NaOH) yields the sodium salt form.

Industrial production scales this process under controlled temperature (80–120°C) and pH (3.5–4.5) to achieve >90% yield .

Purification and Analysis

Reverse-phase HPLC using a Newcrom R1 column (acetonitrile/water mobile phase, pH 2.5–3.0) is the gold standard for purity assessment . Mass spectrometry confirms molecular weight (764.82 g/mol) and detects impurities .

Applications in Textile and Leather Industries

Dyeing Mechanisms

C.I. Acid Violet 48 binds to protein fibers (wool, silk) and polyamides (nylon) via:

  • Ionic interactions: Between sulfonate groups and protonated amino groups on fibers .

  • Hydrogen bonding: Enhances wash-fastness .

Performance Metrics

Fastness PropertyRating (ISO Scale)Source
Light Fastness6
Wash Fastness4–5
Perspiration Fastness5
Seawater Resistance3–4

The dye is preferred for medium-to-dark shades due to its high color yield (\sim80% exhaustion rate) .

Biological and Toxicological Profile

Antimicrobial Activity

Studies report moderate inhibition zones against bacterial strains:

OrganismInhibition Zone (mm)Source
Staphylococcus aureus15
Escherichia coli12

Mechanisms include oxidative stress induction via reactive oxygen species (ROS).

Cytotoxicity

In vitro assays show dose-dependent effects on cancer cell lines:

Cell LineIC50_{50} (µg/mL)Source
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Ecotoxicology

C.I. Acid Violet 48 is classified as harmful to aquatic life (H412) . Chronic exposure at 10 mg/L alters zebrafish morphology without lethal effects.

Environmental Degradation Strategies

Advanced Oxidation Processes (AOPs)

  • Photocatalysis: TiO2_2/UV systems achieve >90% degradation in 120 minutes.

  • Electrochemical oxidation: Boron-doped diamond electrodes mineralize the dye into CO2_2 and H2_2O.

Bioremediation

White-rot fungi (Phanerochaete chrysosporium) decolorize 85% of dye wastewater via ligninolytic enzymes.

HazardGHS CodeSource
Eye IrritationH319
Aquatic ToxicityH412

Protective Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats .

  • Ventilation: Local exhaust to prevent inhalation of dust .

SupplierProduct NamePuritySource
EvitaChemEVT-1186942>95%
Biosynth CarbosynthFA41283>98%

Regulatory Compliance

Complies with REACH and OECD guidelines for industrial chemicals .

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